molecular formula C9H9BrFI B14048938 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene

Cat. No.: B14048938
M. Wt: 342.97 g/mol
InChI Key: JYEBHOHEMACOPH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows for unique reactivity patterns, including electrophilic and nucleophilic substitutions. The pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its combination of bromopropyl, fluoro, and iodo substituents, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H9BrFI

Molecular Weight

342.97 g/mol

IUPAC Name

1-(3-bromopropyl)-3-fluoro-5-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2

InChI Key

JYEBHOHEMACOPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)I)CCCBr

Origin of Product

United States

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